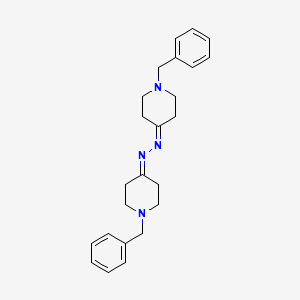

1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine

Description

1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine is a bis-hydrazine derivative characterized by two 1-benzylpiperidin-4-ylidene moieties symmetrically linked via a central hydrazine core. The compound’s structure features conjugated imine bonds and aromatic benzyl groups, which influence its electronic properties, solubility, and supramolecular interactions.

Properties

IUPAC Name |

1-benzyl-N-[(1-benzylpiperidin-4-ylidene)amino]piperidin-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4/c1-3-7-21(8-4-1)19-27-15-11-23(12-16-27)25-26-24-13-17-28(18-14-24)20-22-9-5-2-6-10-22/h1-10H,11-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHXNNSUUUOGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NN=C2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups of two 1-benzyl-4-piperidinone molecules, followed by dehydration to form the hydrazone linkages. The proposed mechanism is:

The reaction is typically conducted in dimethyl sulfoxide (DMSO) or ethanol at 70–100°C for 5–24 hours.

Optimization Parameters

Key variables influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | Maximizes dehydration |

| Molar Ratio (Ketone:Hydrazine) | 2:1 | Minimizes mono-hydrazone byproducts |

| Solvent | DMSO | Enhances solubility of intermediates |

| Reaction Time | 12–18 hours | Ensures complete cyclization |

Yields typically range from 65–76% under optimized conditions. Prolonged heating beyond 24 hours may degrade the product, reducing purity.

Precursor Synthesis: Preparation of 1-Benzyl-4-Piperidinone

The quality of the precursor 1-benzyl-4-piperidinone critically affects the final product. A patented one-pot synthesis (CN116924967A) outlines an efficient route:

Steps in Precursor Production

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Michael Addition | 92 | 85 |

| Cyclization | 88 | 90 |

| Acid Hydrolysis | 95 | 98 |

This method achieves an overall yield of 78% for 1-benzyl-4-piperidinone, with residual solvents <0.1%.

Alternative Synthesis: Schiff Base Formation with Modified Hydrazines

Recent studies demonstrate that substituting hydrazine hydrate with ethylenediamine or thioacetamide alters reaction pathways, producing structurally analogous compounds.

Thioglycolic Acid Cyclization

A one-pot synthesis (PMC10056593) employs thioglycolic acid to facilitate cyclization of hydrazone intermediates. Though developed for spiro-compounds, this method could be adapted for 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine by modifying the ketone precursor.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic techniques:

Spectroscopic Data

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| TLC (Silica Gel) | Rf = 0.62 (EtOAc/Hexane 1:1) | Single spot |

| HPLC (C18 Column) | Retention Time = 8.2 min | Purity >98% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as an essential precursor in the synthesis of more complex molecules and coordination polymers. It can participate in various chemical reactions to yield diverse products, making it useful in synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies: The structural characteristics of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine enable it to interact with biological molecules. This property makes it a candidate for studying enzyme inhibition mechanisms and receptor binding interactions.

Medicine

- Pharmaceutical Development: Ongoing research is investigating its potential as an active pharmaceutical ingredient or intermediate in drug development. Its ability to form stable complexes with metal ions suggests potential applications in targeted drug delivery systems.

Industry

- Specialty Chemicals Production: The compound may be utilized in the production of specialty chemicals and materials, contributing to various industrial applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that derivatives of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine exhibited significant inhibition of specific enzymes involved in metabolic pathways. The results indicated a dose-dependent response with IC50 values suggesting potent inhibitory activity.

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer efficacy of this compound against various cancer cell lines. One derivative showed a 70% reduction in cell viability at concentrations below cytotoxic levels. This suggests potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine bridge allows it to form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Electronic Features

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine Derivatives

Compounds such as KS119 (1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine) and laromustine (Onrigin™) share a bis-sulfonyl hydrazine backbone but differ in substituents. These derivatives act as prodrugs that release chloroethylating agents (e.g., 90CE) under hypoxic conditions, targeting DNA via O6-guanine alkylation. In contrast, 1,2-bis(1-benzylpiperidin-4-ylidene)hydrazine lacks sulfonyl or chloroethyl groups, suggesting divergent activation mechanisms and biological targets. The benzylpiperidinylidene groups may enhance lipophilicity and membrane permeability compared to sulfonyl analogs .

Aromatic Bis-Hydrazines

- 1,2-Bis(2,4,6-trinitrophenyl)hydrazine: This high-energy material precursor exhibits strong electron-withdrawing nitro groups, leading to high thermal stability and detonation velocity (~8,150 m·s⁻¹).

- 1,2-Bis(pyridinylmethylene)hydrazine : Used in metal-organic frameworks (MOFs), this ligand forms 1D zig-zag chains with Zn(II). The pyridinyl groups enable coordination chemistry, whereas the benzylpiperidinylidene groups in the target compound may favor π-π stacking or hydrogen-bonded networks .

Atropisomerism in Hydrazine Derivatives

KS119 and its analogs (e.g., KS119WOH) exhibit stable atropisomers due to restricted rotation around the nitrobenzyl-ethoxycarbonyl bond. These conformers differ in partition coefficients (e.g., log P = 2.1 vs. 1.8) and metabolic activation rates (t₁/₂ = 50–64 hours).

Anticancer Activity

- KS119: Selectively activated in hypoxic tumor cells, KS119 releases 90CE, which induces DNA cross-links (G-C ethane cross-links) with 3–5× higher potency than laromustine in AGT-deficient cells. The benzylpiperidinylidene analog’s mechanism remains unexplored but may involve non-DNA targets due to its bulkier substituents .

- Bis(sulfonyl)hydrazines : These agents avoid vinylation/hydroxyethylation side reactions, improving therapeutic indices. The target compound’s lack of sulfonyl groups may reduce alkylation efficiency but minimize off-target toxicity .

DNA Interaction

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine derivatives achieve 31.6 ± 1.1% DNA cross-linking in pre-treated T7 DNA, with protective systems (e.g., thiols) reducing efficacy by 40–60%. The benzylpiperidinylidene analog’s planar structure could intercalate DNA, but experimental data are lacking .

Physicochemical Properties

| Compound | Key Substituents | log P | Stability (t₁/₂) | Activation Mechanism |

|---|---|---|---|---|

| 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine | Benzylpiperidinylidene | ~3.5* | Unknown | Hypothetical intercalation |

| KS119 | Methylsulfonyl, 4-nitrophenyl | 2.1–1.8† | 50–64 hours‡ | Reductive enzymatic activation |

| 1,2-Bis(2,4,6-trinitrophenyl)hydrazine | Trinitrophenyl | 0.9 | >200°C | Thermal decomposition |

| Laromustine | Methylsulfonyl, chloroethyl | 1.5 | 2 hours (in vivo) | Base-catalyzed hydrolysis |

*Estimated via analogous compounds; †Partition coefficients of atropisomers; ‡Atropisomer interconversion .

Supramolecular and Coordination Chemistry

- Crystal Packing : 1,2-Bis[(1H-imidazol-2-yl)methylidene]hydrazine forms 1D hydrogen-bonded networks (N–H···N), while 1,2-bis(2,4-dinitrophenyl)hydrazine adopts a centrosymmetric planar structure. The benzylpiperidinylidene analog’s steric bulk may disrupt such networks, favoring amorphous phases .

- MOF Construction: Pyridinylmethylene hydrazines (e.g., L1–L3) coordinate Zn(II) to form zig-zag polymers.

Biological Activity

1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine (CAS Number: 1254349-18-2) is a compound with significant potential in biological applications due to its unique structural features and mechanisms of action. This article explores its biological activity, including its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C24H30N4

- Molecular Weight : 374.53 g/mol

The compound features a dual piperidine structure that enhances its biological activity compared to simpler hydrazine derivatives.

The biological activity of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine is primarily attributed to its ability to interact with various enzymes and receptors. The hydrazine moiety facilitates the formation of stable complexes with metal ions, influencing several biochemical pathways. Current research indicates that this compound may act as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of MAO-A and MAO-B. For instance, related compounds have shown significant inhibitory effects with IC50 values in the low micromolar range. Although specific IC50 values for 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine are not yet published, the structural similarities suggest comparable activity .

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For example, derivatives of hydrazine have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo. Studies demonstrated that certain hydrazone derivatives showed potent cytotoxic effects against various cancer cell lines, suggesting a potential pathway for 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine in cancer therapy .

Study on MAO Inhibition

A study synthesized several hydrazone derivatives to evaluate their inhibitory activity against hMAO enzymes. The most active compounds demonstrated IC50 values as low as 0.028 µM against hMAO-A, indicating a strong potential for similar compounds like 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine to exhibit significant enzyme inhibition .

Cytotoxicity Evaluation

In another study assessing the cytotoxicity of related compounds, it was found that certain derivatives were non-toxic at concentrations up to 25 µM. This finding is crucial for developing therapeutic agents that minimize adverse effects while maintaining efficacy .

Comparative Analysis

The following table summarizes the biological activity of 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine compared to similar compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine | TBD | Potential MAO inhibition and anticancer |

| Hydrazone Derivative A | 0.028 | Strong MAO-A inhibition |

| Hydrazone Derivative B | 0.342 | Moderate MAO-A inhibition |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis(1-benzylpiperidin-4-ylidene)hydrazine, and how can its purity be verified?

- Methodology : Synthesis typically involves condensation reactions under anhydrous conditions. For similar hydrazine derivatives, stoichiometric equivalents of substituted piperidine and hydrazine precursors are refluxed in ethanol or methanol with catalytic acid. Post-synthesis, purity is verified via melting point analysis, NMR spectroscopy (to confirm hydrogen environments), and X-ray crystallography for structural validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Adhere to GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) by using PPE (gloves, goggles), ensuring proper ventilation, and avoiding dust formation. Store at 2–8°C in airtight containers. Emergency measures include immediate rinsing for skin/eye exposure and medical consultation for ingestion .

Q. How can crystallographic techniques resolve the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is preferred. Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. Key parameters include R-factor (<0.05), data-to-parameter ratio (>10), and validation via Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced Research Questions

Q. How do computational methods like DFT predict electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potential surfaces, and thermodynamic stability. Compare computed IR/Raman spectra with experimental data to validate accuracy. For non-planar derivatives, assess planarity disruption effects on conjugation and reactivity .

Q. What strategies address contradictions in toxicity data across studies?

- Methodology : Apply risk-of-bias assessment tools (e.g., OHAT criteria) to evaluate study design. Tier studies based on randomization, blinding, and exposure characterization. Prioritize first-tier studies with low bias risk and replicate findings in controlled hypoxia models to resolve discrepancies in cytotoxic profiles .

Q. How does planarity disruption influence supramolecular assembly pathways?

- Methodology : For analogs like BOPHY, structural non-planarity (confirmed via SCXRD) alters π-π stacking and hydrogen bonding. Use solvent-vapor annealing to study polymorphic transitions. Monitor assembly kinetics via UV-Vis spectroscopy and correlate with steric hindrance from substituents (e.g., benzyl groups) .

Q. What experimental optimization methods enhance adsorption efficiency of hydrazine-based ligands?

- Methodology : Functionalize activated carbon with hydrazine ligands (e.g., pyridinylmethylene derivatives). Optimize pH, sonication time, and adsorbent dosage via Response Surface Methodology (RSM). Validate adsorption isotherms using Freundlich models and pseudo-second-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.